1-t-Butylcarbamoyl-3-hydroxypyrrolidine
Description
Significance of Pyrrolidine (B122466) Architectures in Contemporary Organic Synthesis
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the field of organic chemistry. nih.gov Its prevalence is particularly notable in medicinal chemistry and drug design, where it is a core component of numerous pharmaceuticals. ambeed.comnih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that the pyrrolidine nucleus is among the most common non-aromatic nitrogen heterocycles, underscoring its value to the pharmaceutical sciences. ambeed.com
The significance of the pyrrolidine scaffold is derived from several key features. Its non-planar, puckered three-dimensional structure allows for the exploration of chemical space in a way that flat, aromatic rings cannot, which is advantageous for designing molecules that can fit into complex biological targets like enzyme active sites. ambeed.com The nitrogen atom within the ring confers basicity and acts as a key point for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. ambeed.com Furthermore, pyrrolidine derivatives are widely employed as organocatalysts and as chiral ligands for transition metals in asymmetric synthesis. ambeed.comgoogle.com This versatility makes the pyrrolidine architecture a foundational element in the synthesis of a wide array of complex molecules, from natural products to novel therapeutic agents.
| Property | Description |
| Structure | Saturated five-membered ring containing one nitrogen atom. |
| Hybridization | Features sp³-hybridized carbon atoms, leading to a non-planar, three-dimensional structure. |
| Chemical Nature | The nitrogen atom imparts basic and nucleophilic properties, making it a reactive site for functionalization. |
| Stereochemistry | Can possess multiple stereogenic centers, leading to a variety of stereoisomers with distinct biological activities. ambeed.com |
| Applications in Synthesis | Used as a foundational scaffold, a chiral building block, an organocatalyst, and a ligand in metal-catalyzed reactions. ambeed.comgoogle.com |
Role of Chiral Pyrrolidines as Building Blocks in Complex Molecule Synthesis
The presence of up to four stereogenic carbon atoms in the pyrrolidine ring allows for a rich stereochemical diversity, making chiral pyrrolidines exceptionally valuable as building blocks in the synthesis of complex, optically active molecules. ambeed.com The precise spatial orientation of substituents on the pyrrolidine ring can dramatically influence the biological activity of a molecule, determining how it interacts with enantioselective biological targets such as proteins and receptors. ambeed.com
L-proline, a naturally occurring amino acid, is a quintessential example of a chiral pyrrolidine that serves as a frequent starting material for the synthesis of other chiral compounds and as a catalyst in stereoselective transformations. ambeed.com Chemists leverage the inherent chirality of building blocks like proline and its derivatives, such as 4-hydroxyproline, to construct complex molecules with a high degree of stereocontrol. This approach is fundamental in modern drug discovery, where the synthesis of a single, desired enantiomer is often required. The development of biocatalytic methods, using engineered enzymes, has further expanded the toolkit for producing chiral pyrrolidines with high efficiency and enantioselectivity, paving the way for the synthesis of novel bioactive compounds.
Historical Context of N-Substituted Hydroxypyrrolidine Development
The development of N-substituted hydroxypyrrolidines is intrinsically linked to their utility as versatile intermediates in multi-step organic synthesis. Early synthetic efforts often focused on creating these structures from readily available but sometimes expensive chiral precursors like D-malic acid. The core challenge in utilizing hydroxypyrrolidines lies in selectively modifying different parts of the molecule. The nitrogen atom, being a reactive secondary amine, often requires protection to prevent unwanted side reactions while other positions on the ring are being functionalized.
This need led to the extensive development and use of nitrogen-protecting groups. One of the most common is the tert-butoxycarbonyl (Boc) group, which yields N-Boc-3-hydroxypyrrolidine. This compound is a stable, easily handled solid that has become a workhorse in medicinal chemistry, allowing for a wide range of chemical transformations to be performed on the hydroxyl group or other parts of the scaffold before the Boc group is cleanly removed. In contrast, the "carbamoyl" functional group, as seen in 1-t-Butylcarbamoyl-3-hydroxypyrrolidine, represents a different class of N-substitution. This creates a urea-type linkage at the nitrogen, which is generally more robust than the carbamate (B1207046) linkage of the Boc group. The development of various N-substituted derivatives, whether for temporary protection or as a permanent part of the final molecular architecture, has been a crucial enabler for the synthesis of complex pyrrolidine-containing target molecules.
Overview of Research Trajectories for this compound and Analogues
The specific compound, this compound, is a specialized chemical building block primarily utilized in the field of medicinal chemistry. Unlike the more common N-Boc protected analogue, the N-t-butylcarbamoyl group provides a stable urea (B33335) functionality that is incorporated as a structural element into a final target molecule.
The research trajectory for this compound is exemplified by its use as a key intermediate in the synthesis of novel therapeutic agents. Specifically, this compound has been documented as a reactant in the development of compounds designed for the treatment of anxiety. In a synthetic pathway described in a U.S. Patent, this hydroxypyrrolidine derivative is reacted with a 3-butyloxy-4-methanesulfonyl-1,2,5-thiadiazole intermediate. In this reaction, the hydroxyl group of the pyrrolidine displaces the methanesulfonyl group on the thiadiazole ring to form a new ether linkage, creating a more complex molecule designed to have pharmacological activity.
The patent references the synthesis of this compound itself to a procedure in the journal Synthetic Communications, indicating that it is a known and accessible compound for synthetic chemists. The primary research focus for this molecule and its analogues is therefore not on the compound in isolation, but on its application as a precisely functionalized scaffold. Researchers synthesize analogues by varying the N-substituent (e.g., using different carbamoyl (B1232498) or acyl groups) or the stereochemistry at the 3-position to explore the structure-activity relationships (SAR) of the final drug candidates, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-tert-butyl-3-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)10-8(13)11-5-4-7(12)6-11/h7,12H,4-6H2,1-3H3,(H,10,13) |
InChI Key |
SLXDAZNKRUWYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)O |
Origin of Product |
United States |
Stereochemical Aspects and Chiral Control in 1 T Butylcarbamoyl 3 Hydroxypyrrolidine Research
Enantioselective Synthesis of (R)- and (S)-Enantiomers
The synthesis of optically pure (R)- and (S)-enantiomers of 1-t-Butylcarbamoyl-3-hydroxypyrrolidine and its derivatives is a critical step for its use in stereospecific applications. Researchers have developed various strategies to achieve high enantioselectivity. These methods often rely on using chiral starting materials, chiral catalysts, or biocatalytic approaches to favor the formation of one enantiomer over the other.
For instance, a common strategy involves the chemical synthesis from chiral precursors such as 1,2,4-tributanetriol or its derivatives. google.com Another approach is the reduction of a nitrile group in a precursor molecule followed by an in situ intramolecular cyclization, a process that can be guided by a metal catalyst to yield the desired chiral 3-hydroxypyrrolidine. google.com Furthermore, organocatalysis has emerged as a powerful tool, utilizing small organic molecules like (R)-diphenylprolinol trimethylsilyl (B98337) ether to catalyze asymmetric reactions that produce chiral pyrrolidine (B122466) structures with excellent enantio- and diastereoselectivity. rsc.org Biocatalytic methods, using enzymes or whole-cell systems, also present an environmentally friendly and highly selective alternative for producing specific enantiomers. researchgate.net
Control of Chiral Centers at C-3 of the Pyrrolidine Ring
The stereocenter at the C-3 position, which bears the hydroxyl group, is the defining chiral feature of this compound. Control over this center's absolute configuration ((R) or (S)) is paramount. Synthetic routes are often designed to establish this stereochemistry with high fidelity.
One effective method involves starting with a precursor that already contains the desired chirality. For example, the synthesis can begin with an optically active material like (S)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile. google.com Through a series of reactions including hydrogenation and cyclization, the chirality from the starting material is transferred to the C-3 position of the resulting pyrrolidine ring, yielding the (S)-enantiomer. google.com This substrate-controlled approach ensures that the stereochemical integrity is maintained throughout the synthesis. The choice of the enantiomer of the starting material directly dictates whether the final product is the (R)- or (S)-pyrrolidinol derivative.
Diastereoselective Functionalization and Transformations
Once the C-3 chiral center is established, it can direct the stereochemical outcome of subsequent reactions on the pyrrolidine ring, a process known as diastereoselective functionalization. The existing stereocenter creates a chiral environment that influences the approach of reagents, favoring the formation of one diastereomer over others.
A notable example is the use of 1,3-dipolar cycloaddition reactions to build more complex, densely substituted pyrrolidines. ua.es In these reactions, an azomethine ylide reacts with a dipolarophile to form the pyrrolidine ring, a process capable of generating up to four stereogenic centers simultaneously. ua.es By using a chiral auxiliary, such as an N-tert-butanesulfinyl group on one of the reactants, chemists can exert a high degree of control over the stereochemistry of the newly formed centers relative to the existing one. ua.es This strategy allows for the synthesis of specific diastereomers of highly functionalized pyrrolidine derivatives with predictable and controlled stereochemistry. ua.es
Chiral Purity Determination in Research Synthesis
Ensuring the enantiomeric purity of a synthesized chiral compound is crucial, as the biological activity of enantiomers can differ significantly. Several analytical techniques are employed to determine the enantiomeric excess (ee), which is a measure of the chiral purity.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating and quantifying enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected separately. cat-online.com Another common technique is Gas Chromatography (GC), also with a chiral column, which separates volatile derivatives of the enantiomers. cat-online.com
For more complex samples or when racemization during analysis is a concern, methods involving mass spectrometry (MS) are used. nih.gov One such approach involves hydrolyzing a sample in deuterated acid; any racemization that occurs during this step results in deuterium (B1214612) incorporation, allowing the original enantiomeric composition to be distinguished. cat-online.comnih.gov Alternatively, the enantiomers can be derivatized with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, or Marfey's reagent), to form diastereomers. researchgate.net These diastereomeric pairs have different physical properties and can be separated using standard, non-chiral chromatography techniques coupled with MS detection. researchgate.net
Table 1: Methods for Chiral Purity Determination
| Method | Principle | Application |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to separation. | Direct analysis and quantification of enantiomers in a mixture. cat-online.com |
| Chiral GC-MS | Separation of volatile enantiomeric derivatives on a chiral column followed by mass spectrometric detection. | Determination of enantiomeric purity, especially for volatile compounds. cat-online.com |
| Derivatization | Reaction with a chiral agent (e.g., FDAA) to form diastereomers, which are then separated by standard chromatography (HPLC or GC). | Indirect analysis where diastereomers are more easily separated than the original enantiomers. researchgate.net |
| Deuterium Labeling | Hydrolysis in deuterated acid to label and correct for any racemization that occurs during sample preparation. nih.gov | Accurate determination of initial enantiomeric purity in samples prone to racemization during analysis. |
Impact of Stereochemistry on Molecular Recognition in Ligand Design
The specific three-dimensional structure of a molecule is critical for its interaction with biological targets like enzymes and receptors, which are themselves chiral. The concept of molecular recognition dictates that a ligand must have a precise stereochemical and electronic structure to bind effectively to its target's binding site.
The stereochemistry of this compound is crucial when it is incorporated as a structural scaffold in the design of new ligands. nih.gov For example, the (R)-enantiomer of the related compound, (R)-1-Boc-3-hydroxypyrrolidine, is specifically used in the synthesis of ligands designed to target the nicotinic acetylcholine (B1216132) receptor. chemicalbook.com The defined orientation of the hydroxyl group and the pyrrolidine ring in the (R)-enantiomer is essential for achieving the correct geometry to fit into the receptor's binding pocket and establish key interactions, such as hydrogen bonds. The (S)-enantiomer, with its hydroxyl group pointing in the opposite direction, would not fit in the same way and would likely exhibit significantly lower or no binding affinity. This highlights how the absolute stereochemistry of this pyrrolidine core is a determining factor in the biological activity of the larger molecules derived from it.
Chemical Reactivity and Advanced Transformations of 1 T Butylcarbamoyl 3 Hydroxypyrrolidine
Reactions of the Hydroxyl Group
The secondary alcohol is a key functional handle for introducing molecular diversity. Its reactivity is centered on activation, substitution, and oxidation pathways.
The hydroxyl group of 1-t-butylcarbamoyl-3-hydroxypyrrolidine can be readily converted into a better leaving group to facilitate nucleophilic substitution. This activation is a critical step for introducing a wide range of functionalities at the C3 position.
A documented example involves the activation of the alcohol using a strong base, followed by substitution. In a specific application, this compound was treated with sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). This deprotonates the hydroxyl group to form a more nucleophilic alkoxide. The subsequent addition of an electrophilic partner, 3-butyloxy-4-methanesulfonyl-1,2,5-thiadiazole, resulted in the displacement of the methanesulfonyl group to form the corresponding ether derivative. nih.gov This reaction highlights a straightforward method for creating C-O bonds at the C3 position.
While direct examples involving other common activation methods like tosylation or Mitsunobu reactions on this compound are not prevalent in readily accessible literature, the reactivity of the closely related analogue, tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-hydroxypyrrolidine), serves as a strong predictor of its expected behavior. For instance, N-Boc-3-hydroxypyrrolidine is routinely activated via tosylation using p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Similarly, the Mitsunobu reaction, employing reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is frequently used to invert the stereochemistry at the C3 position by substituting the hydroxyl group with various nucleophiles, including phenols and carboxylic acids. mdpi.comacs.org It is anticipated that this compound would undergo these transformations under similar conditions.
Table 1: Representative Substitution Reaction of this compound
| Reactant | Reagents | Product | Reaction Type | Ref. |
| This compound | 1. NaH, THF2. 3-butyloxy-4-methanesulfonyl-1,2,5-thiadiazole | 1-t-Butylcarbamoyl-3-(3-butyloxy-1,2,5-thiadiazol-4-yloxy)pyrrolidine | O-Alkylation | nih.gov |
Oxidation of the secondary alcohol in this compound provides direct access to the corresponding ketone, 1-t-butylcarbamoyl-pyrrolidin-3-one. This ketone is a valuable intermediate for further modifications, such as reductive amination or additions to the carbonyl group.
Common and mild oxidation protocols are expected to be effective. The Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, is a widely used method for converting secondary alcohols to ketones without over-oxidation and with high tolerance for other functional groups. wikipedia.org Another prevalent method is the Dess-Martin oxidation, which employs the Dess-Martin periodinane (DMP) reagent in a chlorinated solvent like dichloromethane (B109758) (DCM). wikipedia.orgjk-sci.com This reaction is known for its mild, room-temperature conditions and simple workup. tcichemicals.comyoutube.com
In studies involving the analogous N-Boc-3-hydroxypyrrolidine, Dess-Martin periodinane has been successfully used to synthesize the corresponding N-Boc-3-pyrrolidinone with high efficiency. uno.edu Given the electronic and steric similarities between the N-Boc and N-t-butylcarbamoyl groups, these oxidation methods are expected to be directly applicable to this compound.
Table 2: Common Oxidation Reactions for 3-Hydroxypyrrolidine Derivatives
| Reaction Name | Typical Reagents | Product | Key Features |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Ketone | Mild conditions, avoids toxic metals. organic-chemistry.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP), DCM | Ketone | Room temperature, high selectivity. wikipedia.org |
Reactions Involving the Pyrrolidine (B122466) Nitrogen
The nitrogen atom of the pyrrolidine ring is part of a tertiary amide (a carbamoyl (B1232498) group), which renders it significantly less nucleophilic than a typical secondary amine. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making direct alkylation or acylation on the nitrogen challenging under standard conditions. Transformations involving this center typically require cleavage of the N-carbamoyl bond or reactions involving the amide N-H proton of the tert-butyl group under specific conditions, though literature on the latter is sparse for this specific molecule.
Direct N-alkylation or N-acylation of the pyrrolidine nitrogen in this compound is generally not feasible due to the amide resonance. For synthetic routes requiring a substituent on the pyrrolidine nitrogen, a common strategy involves starting with an unprotected or differently protected 3-hydroxypyrrolidine, performing the N-alkylation/acylation, and then installing the desired functional group if necessary.
The term "amide bond formation" in the context of the pyrrolidine nitrogen of this molecule is ambiguous. As a tertiary amide, the ring nitrogen cannot act as a nucleophile to form a new amide bond. If the intention is to use the pyrrolidine as a scaffold for presenting an amino group for subsequent amide coupling, a synthetic sequence would be required. This would typically involve converting the C3-hydroxyl group into a primary or secondary amine. For example, the hydroxyl group could be oxidized to a ketone, followed by reductive amination. Alternatively, a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide (B116566) followed by hydrolysis) could install an amino group with inversion of stereochemistry. This newly introduced amine could then readily participate in standard amide bond-forming reactions with carboxylic acids using coupling agents like HATU or EDC.
Ring-Opening and Ring-Expansion Transformations
The pyrrolidine ring is a stable, five-membered heterocycle and is generally resistant to ring-opening under mild conditions. researchgate.net Transformations that achieve C-N bond cleavage in such unstrained rings are challenging and often require specialized reagents or catalytic systems. researchgate.net
Recent advances have shown that N-acyl and N-carbamoyl pyrrolidines can undergo reductive ring-opening via single-electron transfer using photoredox or Lewis acid catalysis, though specific applications to this compound are not documented. nih.govresearchgate.net Such reactions can transform the cyclic amine into a linear, functionalized carbon chain.
Ring-expansion reactions, for instance, converting the pyrrolidine to a piperidine, are also known for pyrrolidine derivatives. These transformations often proceed through the formation of an intermediate aziridinium (B1262131) ion from a related pyrrolidinemethanol derivative, which is then opened by a nucleophile to yield the expanded ring structure. nih.gov However, applying this strategy directly to this compound would require prior modification of the C3-hydroxyl group into a suitable precursor.
Regioselectivity and Stereoselectivity in Reactions
The selective functionalization of the pyrrolidine ring in this compound is a key challenge that has been addressed through directed metalation strategies. The hydroxyl group, in concert with the Boc-protected nitrogen, plays a crucial role in directing incoming reagents to specific positions, thereby controlling the regioselectivity of the reaction.
Regioselectivity in Directed Lithiation
Research has demonstrated that the directed lithiation of N-Boc-3-hydroxypyrrolidine using a strong base like sec-butyllithium (B1581126) (s-BuLi) proceeds with remarkable regioselectivity. The reaction results in the deprotonation at the C5 position, which is adjacent to the nitrogen atom and trans to the C3 hydroxyl group. This outcome was initially unexpected, as previous reports had suggested deprotonation at C2. However, detailed studies confirmed that the reaction exclusively yields a dilithiated intermediate, which, upon quenching with various electrophiles, produces 2-substituted 4-hydroxypyrrolidines. google.comnih.gov This high regioselectivity is attributed to the formation of a coordinated complex where the lithium atom is directed by both the carbamate (B1207046) and the deprotonated hydroxyl group (alkoxide), positioning the base to abstract the sterically accessible C5 proton. google.com
The table below summarizes the outcomes of the regioselective lithiation-trapping reaction with various electrophiles.
Stereoselectivity in Related Systems
While detailed stereoselectivity studies on the lithiation of this compound itself are limited, extensive research on the closely related N-Boc-pyrrolidine provides critical insights. The enantioselective lithiation of N-Boc-pyrrolidine using s-BuLi in the presence of a chiral ligand, such as (-)-sparteine (B7772259) or its analogues, allows for the preparation of enantioenriched 2-substituted pyrrolidines. The choice of chiral diamine ligand is crucial for determining which enantiotopic proton (pro-R or pro-S) at the C2/C5 positions is abstracted, thus establishing the stereochemistry of the resulting lithiated intermediate and the final product.
For instance, using a specific (-)-cytisine-derived diamine with N-Boc-pyrrolidine resulted in high enantioselectivity (er 95:5), favoring the removal of the pro-R proton. This is the opposite selectivity observed with the commonly used (-)-sparteine. This highlights the tunability of the stereochemical outcome based on the ligand's structure.
The presence of the 3-hydroxy group in this compound adds another layer of complexity, likely influencing the conformation of the pyrrolidine ring and the coordination of the lithium base, which would in turn affect the stereochemical outcome of such enantioselective deprotonations.
Mechanistic Investigations of Key Transformations
Understanding the underlying mechanisms of these selective reactions is essential for their optimization and broader application. Both experimental and computational studies have been employed to probe the pathways and transition states of key transformations involving N-Boc protected pyrrolidines.
The directed lithiation of this compound is proposed to proceed through a well-defined reaction pathway. The process begins with the rapid deprotonation of the C3 hydroxyl group by the first equivalent of the organolithium base, forming a lithium alkoxide. This alkoxide then acts as a directing group, coordinating a second molecule of the base. This assembly, further stabilized by coordination to the Boc carbonyl oxygen, orients the base for the regioselective abstraction of a proton from the C5 position, leading to the formation of a dilithiated intermediate. google.com This intermediate is then trapped by an electrophile to yield the final 2-substituted product.
In the case of the enantioselective lithiation of N-Boc-pyrrolidine, the pathway involves the initial formation of a pre-lithiation complex. This complex consists of the substrate, the organolithium reagent (e.g., s-BuLi), and the chiral diamine ligand. Within this complex, the chiral ligand creates a specific asymmetric environment that dictates which of the two adjacent protons on the pyrrolidine ring is preferentially abstracted during the rate-determining deprotonation step.
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the transition states of these reactions, explaining the observed selectivity. For the enantioselective lithiation of N-Boc-pyrrolidine, transition state analysis has been crucial in understanding the role of the chiral ligand.
Calculations have shown that the energy of the transition state for proton transfer is a key determinant of the reaction's success and stereoselectivity. The geometry of the pre-lithiation complex and the subsequent transition state are heavily influenced by steric interactions between the substrate, the base, and the chiral ligand.
A computational study on the lithiation of N-Boc-pyrrolidine with isopropyllithium (B161069) and a chiral diamine ligand provided the activation energies for the proton transfer step. The study found that while the calculated activation energies for a successful ligand (N-Me-substituted diamine) and an unsuccessful one (N-iPr-substituted diamine) were comparable, the failure of the latter was likely due to steric crowding that inhibited the formation of the necessary pre-lithiation complex, rather than a high activation barrier for the proton transfer itself. This indicates that factors preceding the transition state can be critical.
The following table presents key computational data from the transition state analysis of the lithiation of N-Boc-pyrrolidine.
This analysis underscores the power of combining experimental and computational approaches to gain a detailed understanding of reaction mechanisms, enabling the rational design of selective synthetic methods. The principles derived from N-Boc-pyrrolidine are directly applicable to understanding and predicting the reactivity of its 3-hydroxy derivative.
Applications As a Versatile Chiral Building Block and Scaffold in Advanced Chemical Research
Application in Asymmetric Synthesis of Complex Molecular Architectures
The inherent chirality of 1-t-butylcarbamoyl-3-hydroxypyrrolidine makes it a valuable chiral pool starting material for the stereocontrolled synthesis of intricate molecular structures. By utilizing one of its enantiopure forms, chemists can introduce a specific stereocenter at an early stage of a synthetic sequence, which is then elaborated to produce a final target molecule with the correct absolute stereochemistry. This strategy is fundamental in the creation of various chiral pharmaceutical products. google.com
A prominent example of its application is in the synthesis of the dihydropyridine (B1217469) calcium antagonist, Barnidipine. The (S)-enantiomer of the 3-hydroxypyrrolidine core is an essential structural component of this complex therapeutic agent. google.comnih.gov Synthetic routes to Barnidipine rely on sourcing this specific chiral fragment to build the final molecule, highlighting the building block's importance in achieving the desired pharmacological profile. google.compatsnap.com The synthesis involves coupling the chiral (S)-1-benzylpyrrolidin-3-ol (derived from the corresponding Boc-protected precursor) with a dihydropyridine carboxylic acid derivative to form the final active compound. nih.gov This underscores the role of (S)-3-hydroxypyrrolidine as a non-negotiable raw material for constructing Barnidipine. google.com
Beyond this specific example, the deprotected form, (S)-3-hydroxypyrrolidine, is a key intermediate for a wide array of molecular classes, including:
Carbapenem and quinolone-based antibiotics google.com
Analgesics, particularly κ-opioid receptor agonists google.com
Neurotransmitter modulators google.com
The utility of this building block resides in the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the amine. This group can then be removed under acidic conditions to allow for subsequent functionalization of the pyrrolidine (B122466) nitrogen. The hydroxyl group at the C-3 position provides a handle for introducing further complexity through substitution, inversion of stereochemistry (e.g., via a Mitsunobu reaction), or oxidation. google.com
Scaffold Design for Ligand Discovery and Optimization
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of new ligands for biological targets. researchgate.net Its non-planar, three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, enabling effective exploration of the pharmacophore space required for target binding. patsnap.comresearchgate.net this compound serves as an exemplary starting point for creating such scaffolds.
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The pyrrolidine ring is a common component of many pharmacophores due to several advantageous properties:
3D Geometry: The sp³-hybridized carbons of the saturated pyrrolidine ring give it a puckered, non-planar conformation. This three-dimensionality is crucial for designing ligands that can fit into complex protein binding pockets. patsnap.com
Stereochemical Complexity: The presence of multiple stereocenters allows for the creation of diverse stereoisomers, each potentially having a unique biological profile and binding mode. researchgate.net
Vectorial Display of Substituents: The ring acts as a rigid scaffold from which substituents can be projected in well-defined vectors, facilitating precise interactions with target residues.
The pyrrolidine nucleus is the core structure of numerous biologically active molecules and is extensively used as an intermediate in drug research and development programs. nih.gov Its derivatives are known to act as key pharmacophoric groups in compounds with a wide range of biological activities in non-clinical studies. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of related compounds to determine how specific structural modifications affect their biological activity. The this compound scaffold is an ideal platform for systematic SAR exploration.
In one research example, a series of pyrrolidine pentamine derivatives were synthesized and evaluated as inhibitors of an aminoglycoside-modifying enzyme. SAR studies revealed that while truncating the core scaffold resulted in a loss of activity, modifying functionalities and altering stereochemistry at different positions had varied and significant effects on the inhibitory properties. This systematic modification allowed researchers to build a strong correlation between the compounds' structural features and their inhibitory activity against the enzyme. google.com
Similarly, extensive SAR studies on pyrrolidine derivatives have been conducted to develop compounds with anticancer activity. Research has shown that the substitution pattern on the pyrrolidine ring is critical for regulating activity against various cancer cell lines. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives investigated for anticonvulsant properties, SAR analysis demonstrated that the nature of the substituent at the C-3 position, as well as the type of aromatic group attached elsewhere, strongly influenced efficacy in preclinical models. patsnap.com
The following interactive table summarizes representative SAR findings for pyrrolidine-based compounds in non-clinical research.
| Scaffold Base | Target/Activity | Position of Modification | Effect of Modification on Activity |
| Pyrrolidine-2,5-dione | Anticonvulsant (MES test) | C-3 Position | 3-methyl and unsubstituted derivatives showed higher activity. |
| Pyrrolidine-2,5-dione | Anticonvulsant (scPTZ test) | C-3 Position | 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection. |
| Pyrrolidine Pentamine | AAC(6')-Ib Enzyme Inhibition | R1-R5 Positions | Modifications at R3, R4, and R5 had varied effects, demonstrating potential for optimization. |
| Pyrrolidine Core | Anticancer | Various Substitutions | Diverse substitutions (spirooxindoles, thiazoles) led to significant anti-proliferative activities. nih.gov |
This table is based on data from non-clinical SAR studies and is for informational purposes only.
The modular nature of this compound makes it well-suited for combinatorial chemistry and the generation of compound libraries for high-throughput screening. By using this core building block, researchers can rapidly generate a large number of diverse, yet related, molecules.
One strategy involves using a solid-phase synthesis approach where the pyrrolidine core is attached to a polymer bead. In a notable example, a combinatorial library of mercaptoacyl pyrrolidines was prepared on a beaded support. Each bead contained a unique pyrrolidine derivative associated with an oligomeric "tag" that encoded the specific reagents used in its synthesis. The library was screened for inhibitors of angiotensin-converting enzyme (ACE), and the structures of the most active compounds were identified by analyzing the tags on the corresponding beads. This encoded library approach streamlined the discovery of potent inhibitors and provided substantial SAR data from a single screening experiment. google.com
Continuous flow chemistry protocols have also been developed to rapidly and scalably construct libraries of α-chiral pyrrolidines, demonstrating the scaffold's adaptability to modern high-throughput synthesis techniques. mdpi.com These methods allow for the efficient production of a wide variety of functionalized pyrrolidines for screening campaigns. mdpi.com
Role in the Synthesis of Specific Compound Classes (Non-Clinical Focus)
Beyond its use in the total synthesis of a single complex target, this compound serves as a versatile precursor for entire classes of specialized pyrrolidine derivatives that are themselves valuable building blocks or research tools.
The functional groups of this compound can be readily manipulated to produce a variety of other useful pyrrolidine-based reagents.
Access to the Opposite Enantiomer: A common synthetic challenge is the availability or cost of a specific enantiomer. (R)-1-t-Butylcarbamoyl-3-hydroxypyrrolidine can be converted into its (S)-enantiomer through a two-step process. A Mitsunobu reaction with an acid inverts the stereocenter at the C-3 position, and subsequent hydrolysis of the resulting ester yields (S)-1-t-butylcarbamoyl-3-hydroxypyrrolidine. This strategy provides access to the less common or more expensive enantiomer from a readily available starting material. google.com
Synthesis of Ligands: The compound is used as a precursor in the synthesis of ligands for various receptors. For example, it has been used in the multi-step synthesis of specific ligands for the nicotinic acetylcholine (B1216132) receptor, which are critical tools for neurobiology research. nih.gov
Pharmaceutical Intermediates: As mentioned previously, it is a direct precursor to key intermediates for drugs like Barnidipine and Darifenacin. google.comgoogle.com The Boc-protected form is typically carried through several synthetic steps before being deprotected and functionalized at the nitrogen atom in the final stages of the synthesis. nih.gov
This role as a foundational precursor allows chemists to efficiently generate a range of more complex pyrrolidine structures, which can then be incorporated into diverse research programs, from organocatalysis to medicinal chemistry. mdpi.com
Information Not Available in Public Scientific Literature
Following a comprehensive search of publicly available scientific databases, peer-reviewed journals, and patent literature, no specific research findings or applications were found for the chemical compound “this compound” within the requested contexts of cyclic peptidomimetics, constrained ligands, or PROTAC (Proteolysis-Targeting Chimera) research.
The structural features of this molecule—a chiral 3-hydroxypyrrolidine scaffold, a constraining N-carbamoyl (urea) group, and a bulky t-butyl substituent—suggest it could theoretically serve as a specialized building block in medicinal chemistry. The pyrrolidine ring is a well-established scaffold for inducing conformational constraints in bioactive molecules, a desirable feature in the design of peptidomimetics and other ligands. Similarly, urea (B33335) groups are often incorporated into drug candidates to act as rigid peptide bond isosteres and to form specific hydrogen bond interactions with biological targets.
However, despite the potential utility of such a scaffold, there is no published data to support a detailed discussion of its specific integration or utilization as requested. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables focusing solely on the applications of "this compound" as outlined. To do so would require speculation beyond the available scientific record.
Computational and Theoretical Studies of 1 T Butylcarbamoyl 3 Hydroxypyrrolidine
Molecular Modeling and Docking Studies for Ligand Design
Molecular modeling and docking are foundational techniques in computer-aided drug design, used to predict the binding orientation and affinity of a ligand to a target protein. For 1-t-Butylcarbamoyl-3-hydroxypyrrolidine, these studies are crucial for identifying its potential as an inhibitor or modulator of specific biological targets.
The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then systematically sample a vast number of possible conformations and orientations of the ligand within the protein's binding site. Each generated pose is evaluated using a scoring function that estimates the binding free energy, with lower scores typically indicating a more favorable interaction.
Studies on related pyrrolidine (B122466) derivatives have shown that the stereochemistry of the ring and the nature of its substituents are critical for effective binding. For this compound, key interactions would likely involve:
Hydrogen Bonding: The hydroxyl (-OH) group on the pyrrolidine ring and the N-H and C=O groups of the carbamoyl (B1232498) moiety can act as hydrogen bond donors and acceptors, respectively, forming critical connections with amino acid residues in the binding pocket.
Hydrophobic Interactions: The tertiary-butyl group provides a bulky, hydrophobic region that can fit into corresponding hydrophobic pockets of a target protein, contributing significantly to binding affinity.
Van der Waals Forces: General attractive and repulsive forces between the ligand and protein atoms help to stabilize the binding complex.
The results from docking studies, often presented in tables summarizing binding energies and key interacting residues, guide the design of new ligands with improved potency and selectivity.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
Disclaimer: The following data is for illustrative purposes to represent typical results from docking studies and is not derived from published experimental or computational work on this specific compound.
| Parameter | Value | Key Interacting Residues | Interaction Type |
| Binding Energy (kcal/mol) | -8.5 | ASP 145 | Hydrogen Bond (with -OH) |
| Estimated Ki (nM) | 75.2 | GLU 98 | Hydrogen Bond (with N-H) |
| Ligand Efficiency | 0.38 | LEU 25, VAL 76 | Hydrophobic (with t-Butyl) |
| Intermolecular H-Bonds | 3 | LYS 43 | Hydrogen Bond (with C=O) |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide deep insights into the electronic structure, stability, and reactivity of a molecule. These methods can compute a wide range of molecular properties, such as orbital energies, charge distribution, and spectroscopic characteristics, which are difficult to determine experimentally.
For this compound, methods like Density Functional Theory (DFT) are commonly employed to optimize the molecule's geometry and calculate its electronic properties. Such calculations can reveal the distribution of electron density, identifying nucleophilic and electrophilic sites that are crucial for understanding the molecule's reactivity in chemical and biological systems. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as their energy gap is an indicator of chemical stability and reactivity.
Quantum chemical calculations are instrumental in mapping the energy landscape of a chemical reaction. A reaction energy profile, also known as a reaction coordinate diagram, plots the change in potential energy as reactants are converted into products. This profile reveals the energies of reactants, products, transition states, and any intermediates, providing a comprehensive view of the reaction mechanism.
For reactions involving this compound, such as its synthesis or metabolic degradation, these profiles can be constructed to:
Evaluate Thermodynamic Favorability: The energy difference between products and reactants indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).
Characterize Intermediates: Local minima on the energy profile correspond to reaction intermediates, which can sometimes be isolated and studied.
Understanding these energy profiles is essential for optimizing reaction conditions in synthetic chemistry and for predicting metabolic pathways in pharmacology.
The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring significantly influence which conformation is most stable.
Computational conformational analysis systematically explores the potential energy surface of this compound to identify its most stable, low-energy conformations. This involves rotating the rotatable bonds (e.g., the C-N bond of the carbamoyl group) and calculating the energy of each resulting conformer. The results can predict the most likely shape the molecule will adopt in solution or when binding to a protein. The stability of these conformers is influenced by factors like steric hindrance from the bulky t-butyl group and intramolecular hydrogen bonding involving the hydroxyl group.
Table 2: Representative Conformational Stability Data for this compound
Disclaimer: The data presented below is hypothetical and serves to illustrate the typical output of a conformational analysis. It is not based on published research.
| Conformer ID | Dihedral Angle (O-C3-C2-N1) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | -75.2° | 0.00 | 75.1 |
| 2 | 78.5° | 1.15 | 13.4 |
| 3 | 175.1° | 2.50 | 1.8 |
| 4 | -172.8° | 2.62 | 1.5 |
In Silico Scaffold Hopping and Chemical Space Exploration
Scaffold hopping is a computational strategy used in drug discovery to identify novel molecular backbones (scaffolds) that can mimic the biological activity of a known active compound while possessing different structural features. This is particularly useful for discovering new intellectual property, improving pharmacokinetic properties, or avoiding known toxicities associated with the original scaffold.
Starting with this compound as a reference structure, scaffold hopping algorithms explore vast chemical databases or generate novel molecules de novo. The goal is to find structurally diverse compounds that maintain the key three-dimensional arrangement of pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic centers) responsible for the biological activity of the original molecule. The pyrrolidine ring itself is a highly versatile and preferred scaffold in drug design, making it an excellent starting point for such exploration. This process can lead to the discovery of entirely new classes of compounds with similar or improved therapeutic potential.
Molecular Dynamics Simulations to Understand Interactions
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms over time. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions, effectively creating a "movie" of molecular behavior.
For a complex of this compound bound to a target protein, an MD simulation can:
Assess Binding Stability: By running the simulation for nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the predicted docking pose or if it shifts or dissociates.
Characterize Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal how the protein's structure might adapt to accommodate the ligand, a phenomenon known as "induced fit."
Analyze Water Molecule Roles: Simulations explicitly model the surrounding water molecules, which can play a crucial role in mediating ligand-protein interactions by forming water-bridged hydrogen bonds.
Calculate Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy than docking scores alone.
These simulations provide a detailed, atomistic understanding of the stability and dynamics of the ligand-protein interaction, which is invaluable for rational drug design.
Advanced Analytical Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 1-t-Butylcarbamoyl-3-hydroxypyrrolidine. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and their connectivity.
For this compound, ¹H NMR spectroscopy would reveal distinct signals for each unique proton in the molecule. The protons of the tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region of the spectrum. The protons on the pyrrolidine (B122466) ring would present more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The proton attached to the hydroxyl-bearing carbon (the C3-H) and the proton on the amide nitrogen (N-H) would also show characteristic chemical shifts.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The spectrum would show characteristic peaks for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the carbonyl carbon of the urea (B33335) moiety, and the four distinct carbons of the 3-hydroxypyrrolidine ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the final structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the chemical structure; actual experimental values may vary.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |
| C(O)NH | ~6.0-7.0 (broad s) | - | Amide proton |
| CH (OH) | ~4.3-4.5 (m) | ~68-72 | Pyrrolidine C3-H |
| CH ₂(OH) | ~1.8-2.2 (m) | ~35-40 | Pyrrolidine C4-H₂ |
| N-CH ₂ | ~3.2-3.6 (m) | ~52-58 | Pyrrolidine C2-H₂ |
| N-CH ₂ | ~3.2-3.6 (m) | ~45-50 | Pyrrolidine C5-H₂ |
| C(O) | - | ~155-160 | Carbonyl carbon |
| C(CH₃)₃ | - | ~50-55 | Quaternary t-Butyl carbon |
| C(CH ₃)₃ | ~1.3-1.5 (s) | ~28-32 | Methyl protons/carbons |
| OH | Variable (broad s) | - | Hydroxyl proton |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₉H₁₈N₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of its molecular ion, allowing for the unambiguous confirmation of its chemical formula. The expected exact mass is approximately 186.1368 g/mol .
In addition to determining the molecular mass, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain further structural insights. The fragmentation of this compound would likely involve characteristic losses, such as the cleavage of the tert-butyl group or fragmentation of the pyrrolidine ring, providing valuable data that corroborates the structure determined by NMR.
Table 2: Predicted Mass Spectrometry Fragments for this compound (Note: These are plausible fragmentation pathways based on the chemical structure.)
| m/z (mass/charge) | Possible Fragment | Description |
| 187.1441 | [M+H]⁺ | Protonated molecular ion |
| 171.1128 | [M-CH₃]⁺ | Loss of a methyl radical |
| 131.1022 | [M-C(CH₃)₃]⁺ | Loss of the tert-butyl group |
| 101.0706 | [C₅H₉N₂O]⁺ | Cleavage of the pyrrolidine ring |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group within a molecule vibrates at a characteristic frequency, and an IR or Raman spectrum provides a unique "vibrational fingerprint" that can be used for identification.
For this compound, the IR spectrum would show prominent absorption bands corresponding to the key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol and the N-H stretching of the amide. A strong absorption peak around 1630-1680 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching of the urea moiety. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C and C-N bonds of the molecular backbone.
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For this compound, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are the methods of choice.
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds and research chemicals. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a stationary phase under high pressure. Depending on the compound's affinity for the stationary phase versus the mobile phase, it travels through the column at a specific rate, resulting in a characteristic retention time. The purity is assessed by the area of the main peak relative to any impurity peaks. Furthermore, because the C3 carbon of the pyrrolidine ring is a chiral center, chiral HPLC, using a specialized chiral stationary phase, can be employed to separate the (R) and (S) enantiomers of the compound.
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses smaller particle sizes in the column packing, allowing for higher resolution, greater sensitivity, and significantly faster analysis times. When coupled with a mass spectrometer (UPLC-MS), this technique becomes exceptionally powerful. Not only does it provide high-resolution separation of the target compound from any impurities, but the mass spectrometer also provides mass data for each eluting peak. This allows for the simultaneous assessment of purity and the identification of impurities based on their mass-to-charge ratio and fragmentation patterns, providing a comprehensive analytical profile of the sample.
Future Research Directions for 1 T Butylcarbamoyl 3 Hydroxypyrrolidine
Development of Novel and Sustainable Synthetic Routes
While established methods exist for synthesizing hydroxypyrrolidine derivatives, future research will prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies. google.com Traditional routes can suffer from expensive starting materials, such as D-malic acid, or the use of hazardous reagents like lithium aluminum hydride (LiAlH4), which complicates industrial-scale production. google.com
A key area of development is the exploration of novel starting materials and catalytic systems. For instance, processes starting from inexpensive materials like epichlorohydrin (B41342) have been devised to reduce costs significantly. google.com Furthermore, the field is moving towards biocatalysis, which utilizes enzymes to perform chemical transformations. acs.orgmdpi.com Enzyme-catalyzed reactions, such as intramolecular C(sp3)–H amination using engineered P411 variants, offer a pathway to construct chiral pyrrolidines with high efficiency and selectivity under mild conditions. acs.org This approach not only enhances sustainability by reducing reliance on heavy metal catalysts and harsh reagents but also opens up new possibilities for creating complex chiral structures.
Future efforts will likely focus on:
Flow Chemistry: Adapting existing syntheses to continuous flow processes to improve safety, scalability, and consistency.
Catalyst Development: Designing new iridium, cobalt, or nickel catalysts for hydroamination or hydroalkylation reactions that provide chiral pyrrolidines with high regio- and enantioselectivity. organic-chemistry.org
Biocatalytic Cascades: Engineering multi-enzyme systems to perform several synthetic steps in a single pot, minimizing waste and simplifying purification.
| Approach | Key Features | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Traditional Chemical Synthesis | Multi-step reactions from chiral pool starting materials (e.g., D-malic acid). | Well-established and understood. | Expensive reagents, potentially hazardous conditions, high production cost. | google.com |
| Modern Catalytic Methods | Use of transition metals (e.g., Cu, Ag, Au, Ir) to catalyze asymmetric cycloadditions and annulations. | High efficiency, excellent stereocontrol, access to diverse structures. | Catalyst cost and removal, optimization of reaction conditions. | acs.orgacs.orgnih.gov |
| Biocatalysis | Engineered enzymes (e.g., P411 variants) for C-H amination. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme development and stability, substrate scope limitations. | acs.org |
Expansion of Asymmetric Applications
The inherent chirality of 1-t-Butylcarbamoyl-3-hydroxypyrrolidine makes it a valuable building block and catalyst in asymmetric synthesis. Research is continuously expanding its utility in creating highly functionalized and stereochemically complex molecules. researchgate.net
One of the most powerful applications is in catalytic asymmetric 1,3-dipolar cycloaddition reactions. nih.govrsc.org These reactions are highly effective for constructing five-membered heterocyclic rings, like the pyrrolidine (B122466) core itself, with excellent control over multiple stereocenters. nih.gov Future work will aim to broaden the scope of these cycloadditions, using novel catalysts and dipolarophiles to synthesize pyrrolidines with unprecedented structural diversity, including those with multiple quaternary stereocenters. acs.org
Furthermore, derivatives of the hydroxypyrrolidine scaffold are being developed as next-generation organocatalysts. nih.gov These catalysts can promote a wide range of asymmetric transformations, such as Michael additions and aldol (B89426) reactions. The focus is on creating bifunctional catalysts where the pyrrolidine nitrogen acts as a Lewis base while other functional groups (like the hydroxyl or appended moieties) provide hydrogen bonding or other non-covalent interactions to direct stereochemistry. nih.gov A particularly innovative direction is the catalytic asymmetric synthesis of deuterated compounds, where incorporating a deuterium (B1214612) atom creates a stereogenic center, which can be useful for studying reaction mechanisms and improving the metabolic profiles of drug candidates. rsc.org
Key research avenues include:
Tandem Reactions: Designing gold-catalyzed or other metal-catalyzed tandem reactions that generate and functionalize iminium ions in situ, allowing for the rapid, stereoselective synthesis of complex pyrrolidine derivatives. acs.org
Organocatalyst Design: Synthesizing novel prolinamide and other pyrrolidine-based organocatalysts with enhanced activity and selectivity for challenging asymmetric transformations. nih.gov
Diversity-Oriented Synthesis: Using the pyrrolidine scaffold as a starting point for creating libraries of structurally diverse molecules for high-throughput screening in drug discovery. acs.org
Integration into Emerging Therapeutic Modalities (Non-Clinical)
Beyond its role in traditional small-molecule drugs, the this compound scaffold is being integrated into emerging therapeutic modalities that address biological targets previously considered "undruggable." nih.govcolab.ws These novel platforms often require molecular architectures that extend "beyond the rule of five" (bRo5), and the pyrrolidine ring serves as a critical linker or structural component in these larger, more complex molecules. iapchem.org
A prominent example is the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase. nih.gov The hydroxypyrrolidine moiety is an ideal component for the linker region of PROTACs, providing conformational constraint and appropriate vectors to connect the target-binding and E3-binding ligands. Recent studies have demonstrated the successful incorporation of hydroxypyrrolidine derivatives into macrocyclic PROTACs, a strategy aimed at improving cell permeability and oral bioavailability. nih.govacs.org
Future research will focus on leveraging the structural and chemical properties of the hydroxypyrrolidine core in other new modalities, including:
Antibody-Drug Conjugates (ADCs): Using the scaffold as part of the linker technology that connects a potent cytotoxic payload to a target-specific antibody. nih.gov
Molecular Glues: Designing smaller molecules that induce or stabilize protein-protein interactions, where the pyrrolidine ring can serve as a rigid scaffold to orient key functional groups. nih.gov
| Modality | Mechanism of Action | Function of Pyrrolidine Core | Reference |
|---|---|---|---|
| PROTACs | Heterobifunctional molecule recruits a target protein to an E3 ligase for ubiquitination and degradation. | Serves as a rigid and versatile component of the linker connecting the two binding moieties. | nih.govacs.org |
| Molecular Glues | Small molecule stabilizes the interaction between a target protein and another protein (e.g., an E3 ligase). | Can act as a central scaffold for orienting necessary pharmacophores. | nih.gov |
| ADCs | An antibody delivers a cytotoxic payload to a specific cell type (e.g., cancer cells). | Potential component in the linker system that attaches the drug payload to the antibody. | nih.gov |
Advanced Computational Methodologies for Design and Prediction
Computational chemistry is becoming an indispensable tool for accelerating the design and optimization of new molecules. Future research on this compound and its derivatives will increasingly rely on advanced computational methodologies to predict their properties and guide synthetic efforts.
Molecular docking studies will be crucial for understanding how derivatives of the hydroxypyrrolidine scaffold bind to biological targets like enzymes or receptors. mdpi.com These simulations can predict binding modes and affinities, helping to prioritize which new analogs to synthesize. This structure-based design approach is particularly powerful when high-resolution crystal structures of the target protein are available. mdpi.com
Beyond simple docking, quantitative structure-activity relationship (QSAR) models will be developed to correlate the structural features of a series of compounds with their biological activity. researchgate.net A 3D-QSAR analysis, for example, can create a predictive model that highlights the regions of a molecule where modifications are likely to increase or decrease potency, guiding medicinal chemists in their optimization efforts. researchgate.net
Furthermore, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties will be essential. mdpi.com Computational tools can now estimate properties like oral absorption, blood-brain barrier permeability, and potential carcinogenicity before a compound is ever synthesized. This "fail early, fail cheap" approach allows researchers to focus resources on candidates with the highest probability of success.
Future computational research will likely involve:
Machine Learning and AI: Using artificial intelligence to analyze large datasets and generate novel molecular structures with desired properties based on the hydroxypyrrolidine scaffold.
Molecular Dynamics Simulations: Simulating the dynamic behavior of ligands and their target proteins over time to gain a deeper understanding of binding kinetics and allosteric effects.
Covalent Docking: For derivatives designed as irreversible inhibitors, specialized docking protocols can model the covalent bond formation between the ligand and its target protein, providing insights into their mechanism of action. mdpi.com
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-<i>t</i>-Butylcarbamoyl-3-hydroxypyrrolidine?
- Methodological Answer : Use statistical Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and reaction time. For example, fractional factorial designs can identify critical factors affecting yield and selectivity, minimizing trial-and-error approaches . Computational pre-screening (e.g., quantum chemical calculations) can predict optimal reaction pathways, as demonstrated by ICReDD’s integration of computational and experimental workflows to reduce development time .
Q. How can researchers characterize the stereochemical purity of 1-<i>t</i>-Butylcarbamoyl-3-hydroxypyrrolidine?
- Methodological Answer : Employ chiral HPLC with polarimetric detection or nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents. For high-resolution analysis, X-ray crystallography can confirm absolute configuration, as seen in structurally related pyrrolidine derivatives (e.g., benzyl-protected analogs) .
Q. What computational tools are effective for predicting the reactivity of 1-<i>t</i>-Butylcarbamoyl-3-hydroxypyrrolidine in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and activation energies. Reaction path search methods, such as the artificial force-induced reaction (AFIR) algorithm, are used by ICReDD to explore plausible mechanisms and intermediates .
Advanced Research Questions
Q. How can contradictions in kinetic data for 1-<i>t</i>-Butylcarbamoyl-3-hydroxypyrrolidine’s hydrolysis under acidic conditions be resolved?
- Methodological Answer : Conduct <i>in situ</i> monitoring via FT-IR or Raman spectroscopy to track intermediate formation. Compare experimental rate constants with DFT-derived activation energies to identify discrepancies caused by solvent effects or competing pathways. Statistical error analysis (e.g., Monte Carlo simulations) can quantify uncertainty in kinetic models .
Q. What advanced separation techniques are suitable for isolating 1-<i>t</i>-Butylcarbamoyl-3-hydroxypyrrolidine from complex reaction mixtures?
- Methodological Answer : Simulated moving bed (SMB) chromatography or membrane-based separation (e.g., nanofiltration) can achieve high purity, especially for thermally labile compounds. These methods align with CRDC subclass RDF2050104 (membrane and separation technologies) and are scalable for lab-to-pilot transitions .
Q. How can researchers model the compound’s adsorption behavior on heterogeneous catalysts for hydrogenation studies?
- Methodological Answer : Use grand canonical Monte Carlo (GCMC) simulations to predict adsorption isotherms on catalyst surfaces (e.g., Pd/C). Validate with temperature-programmed desorption (TPD) experiments and X-ray photoelectron spectroscopy (XPS) to correlate computational predictions with empirical binding energies .
Data Contradiction and Validation
Q. When experimental NMR spectra deviate from computational predictions for 1-<i>t</i>-Butylcarbamoyl-3-hydroxypyrrolidine, what steps should be taken?
- Methodological Answer : Re-examine solvent effects and conformational dynamics using molecular dynamics (MD) simulations. Compare with PubChem’s computed spectral data (e.g., canonical SMILES validation) to identify errors in initial structural assignments .
Q. How to address discrepancies in bioactivity assays between in silico predictions and in vitro results for this compound?
- Methodological Answer : Perform free-energy perturbation (FEP) calculations to refine binding affinity predictions. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to reconcile computational models with experimental ligand-receptor interactions .
Tables for Key Methodological Comparisons
| Method | Application | Advantages | Limitations |
|---|---|---|---|
| DoE (Fractional Factorial) | Reaction optimization | Reduces experimental runs by 50-70% | Limited resolution for interactions |
| AFIR Algorithm | Mechanistic exploration | Identifies low-energy pathways | Computationally intensive |
| SMB Chromatography | Purification | High purity, continuous operation | High capital cost |
| GCMC Simulations | Adsorption modeling | Accounts for fluid-surface interactions | Requires accurate force fields |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
